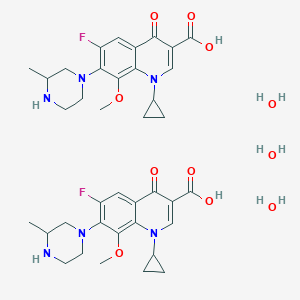
ガチフロキサシンヘミ水和物
概要
説明
Gatifloxacin is a synthetic broad-spectrum antibiotic belonging to the fourth-generation fluoroquinolone family. It was first introduced by Bristol-Myers Squibb in 1999 under the brand name Tequin® for the treatment of respiratory tract infections . Gatifloxacin works by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination .
科学的研究の応用
Gatifloxacin has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Medicine: Used in the treatment of respiratory tract infections, sinusitis, and bacterial conjunctivitis.
Industry: Incorporated into polymeric nanofibers for controlled drug delivery in ocular infections.
作用機序
Target of Action
Gatifloxacin sesquihydrate, also known as Gatifloxacin, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Gatifloxacin inhibits the activity of DNA gyrase and topoisomerase IV . By doing so, it interferes with the unwinding of bacterial DNA, a process necessary for DNA replication and transcription. This inhibition leads to the prevention of bacterial DNA replication, transcription, repair, and recombination .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the supercoiling process of bacterial DNA, which is crucial for DNA replication and transcription . This disruption leads to the cessation of these processes, thereby inhibiting bacterial growth and proliferation .
Pharmacokinetics
Gatifloxacin has high oral bioavailability (96%), allowing for effective absorption into the body . It has a large volume of distribution, low protein binding, and broad tissue distribution . Gatifloxacin is primarily excreted unchanged in the urine . It can be administered without dose modification in patients with hepatic impairment, in women, and in the elderly .
Result of Action
The inhibition of DNA gyrase and topoisomerase IV by Gatifloxacin leads to the prevention of bacterial DNA replication and transcription . This results in the bactericidal action of Gatifloxacin, effectively killing the bacteria and treating the infection .
生化学分析
Biochemical Properties
Gatifloxacin sesquihydrate works by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, Gatifloxacin sesquihydrate prevents the bacteria from replicating, thus stopping the infection.
Cellular Effects
Gatifloxacin sesquihydrate has a bactericidal action, meaning it kills bacteria directly. It achieves this by blocking bacterial DNA replication . This disruption in DNA replication interferes with the bacteria’s ability to reproduce and spread, effectively controlling the bacterial infection.
Molecular Mechanism
The molecular mechanism of Gatifloxacin sesquihydrate involves the inhibition of the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are necessary for the untwisting required to replicate one DNA double helix into two . By binding to these enzymes, Gatifloxacin sesquihydrate prevents this essential process, thereby inhibiting bacterial growth and proliferation.
Temporal Effects in Laboratory Settings
Gatifloxacin sesquihydrate has been found to be a metabolically stable compound, with more than 80% of the drug excreted unchanged in the urine . This suggests that the effects of Gatifloxacin sesquihydrate are consistent over time, with no significant degradation or loss of function.
Metabolic Pathways
Gatifloxacin sesquihydrate undergoes limited biotransformation in humans, with less than 1% of the dose excreted in the urine as ethylenediamine and methylethylenediamine metabolites . This suggests that Gatifloxacin sesquihydrate does not significantly interact with or alter metabolic pathways.
Transport and Distribution
Gatifloxacin sesquihydrate has a large volume of distribution, indicating broad tissue distribution . It is primarily excreted unchanged in the urine, suggesting that it is not extensively metabolized or modified within the body .
Subcellular Localization
The specific subcellular localization of Gatifloxacin sesquihydrate is not clearly defined. Given its mechanism of action, it can be inferred that Gatifloxacin sesquihydrate likely interacts with bacterial DNA within the cell nucleus, where it inhibits the enzymes DNA gyrase and topoisomerase IV .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of gatifloxacin involves multiple steps, starting from the preparation of the boron difluoride chelate derivative. This intermediate is then reacted with 2-methyl piperazine in acetonitrile to obtain gatifloxacin . The reaction conditions typically involve an applied voltage of 18 kV, a flow rate of 0.5 mL/h, and a tip-to-collector distance of 10 cm during the electrospinning process .
Industrial Production Methods: Industrial production of gatifloxacin follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced techniques like high-performance liquid chromatography (HPLC) is common to monitor the quality and stability of gatifloxacin during production .
化学反応の分析
Types of Reactions: Gatifloxacin undergoes various chemical reactions, including:
Oxidation: Gatifloxacin is susceptible to oxidative hydrolysis, which leads to the formation of degradation products.
Reduction: Reduction reactions are less common for gatifloxacin due to its stable quinolone structure.
Substitution: Substitution reactions can occur at the piperazine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidative Hydrolysis: Typically involves the use of oxidizing agents like hydrogen peroxide under acidic or basic conditions.
Substitution Reactions: Often carried out using nucleophiles like amines under mild conditions.
Major Products Formed: The major products formed from these reactions include various degradation products and substituted derivatives, which are often analyzed using stability-indicating methods like HPLC .
類似化合物との比較
- Gemifloxacin
- Moxifloxacin
- Levofloxacin
- Ciprofloxacin
Comparison: Gatifloxacin, gemifloxacin, and moxifloxacin are newer fluoroquinolones with improved activity against Gram-positive organisms compared to older fluoroquinolones like levofloxacin and ciprofloxacin . Gatifloxacin has a unique 8-methoxy group that enhances its activity against respiratory pathogens and reduces the risk of phototoxicity . it has been associated with dysglycemia, leading to its withdrawal from the market for systemic use .
特性
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H22FN3O4.3H2O/c2*1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;;;/h2*7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJMZKDEVNTXHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50F2N6O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180200-66-2 | |
| Record name | Gatifloxacin sesquihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180200662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-1-cyclopropyl-6-fluoro-1, 4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolicarboxylic acid sesquihydrate. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GATIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4618BD7KJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Gatifloxacin?
A1: Gatifloxacin, an 8-methoxy fluoroquinolone, exerts its antibacterial activity primarily by inhibiting bacterial DNA gyrase and topoisomerase IV. [, ] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, Gatifloxacin disrupts bacterial DNA synthesis and ultimately leads to bacterial cell death.
Q2: How does the presence of the 8-methoxy group in Gatifloxacin influence its activity compared to other fluoroquinolones?
A2: The 8-methoxy group in Gatifloxacin contributes to its enhanced potency against Gram-positive bacteria, particularly methicillin-susceptible Staphylococcus aureus (MSSA), compared to other fluoroquinolones like ciprofloxacin and ofloxacin. [] This structural feature also appears to play a role in its activity against some anaerobic bacteria, like Bacteroides fragilis. []
Q3: Are there differences in the development of resistance against Gatifloxacin compared to other fluoroquinolones?
A4: Studies indicate that Gatifloxacin might have a lower propensity for selecting resistant mutants compared to some other fluoroquinolones. [] Mutations in both topoisomerase IV and DNA gyrase are often required for clinically significant resistance to develop. [] Additionally, Gatifloxacin maintains its bactericidal effect even against some double mutants, unlike some other fluoroquinolones. []
Q4: What is the molecular formula and weight of Gatifloxacin?
A4: Gatifloxacin has a molecular formula of C19H22F2N6O4 and a molecular weight of 440.4 g/mol.
Q5: How does the presence of benzalkonium chloride (BAK) affect the activity of Gatifloxacin?
A6: Benzalkonium chloride significantly enhances the antibacterial activity of Gatifloxacin against Gram-positive staphylococci, including MRSA. [, ] The combination leads to substantially lower minimum inhibitory concentrations (MICs) and mutant prevention concentrations (MPCs) compared to Gatifloxacin alone. [, ] This synergistic effect is particularly relevant for ophthalmic formulations of Gatifloxacin like Zymar, where BAK acts as a preservative. []
Q6: What is the bioavailability of oral Gatifloxacin?
A7: Oral administration of a single 400 mg dose of Gatifloxacin alone in healthy volunteers resulted in a mean area under the curve from time zero to infinity (AUC0–∞) of 33.5 ± 5.9 μg · h/ml, with urine recovery averaging 83%. []
Q7: Does the co-administration of antacids affect the bioavailability of Gatifloxacin?
A8: Concurrent administration of aluminum magnesium hydroxide (Maalox) significantly reduces the peak concentration (Cmax) and AUC of Gatifloxacin. [] The optimal time between Gatifloxacin administration and the intake of aluminum-containing antacids is recommended to be at least 4 hours to minimize this interaction. []
Q8: What are the pharmacokinetics of Gatifloxacin in children?
A9: In a study involving infants and children aged 6 months to 16 years, a single oral dose of Gatifloxacin suspension (5, 10, or 15 mg/kg; 600 mg maximum) resulted in an apparent clearance of 5.5 ± 2.1 ml/min/kg and a half-life of 5.1 ± 1.4 h. [] The maximum concentration and AUC increased proportionally with the dose, and at 10 mg/kg, the AUC consistently exceeded 20 μg · h/ml. [] These data suggest a potential dosing regimen of 10 mg/kg every 24 hours for pediatric patients. []
Q9: What is the in vitro activity of Gatifloxacin against common respiratory pathogens?
A11: Gatifloxacin demonstrates potent in vitro activity against common respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pyogenes. [, ] Studies show high susceptibility rates and MIC90 values generally lower than those of other fluoroquinolones. [, ]
Q10: Has Gatifloxacin shown efficacy in animal models of bacterial infections?
A12: Yes, Gatifloxacin has shown promising efficacy in various animal models of bacterial infections. For instance, in a rabbit model of Mycobacterium chelonae keratitis, topical Gatifloxacin 0.3% significantly reduced the number of mycobacterial organisms compared to controls and showed enhanced efficacy when combined with fortified amikacin and clarithromycin. []
Q11: What is the efficacy of Gatifloxacin in treating acute otitis media in children?
A13: In a randomized controlled trial involving children with recurrent or nonresponsive acute otitis media (AOM), Gatifloxacin demonstrated comparable clinical efficacy to amoxicillin/clavulanate. [] The study reported similar clinical cure rates and sustained clinical cures between the two treatment groups. []
Q12: What are the common mechanisms of resistance to Gatifloxacin in bacteria?
A14: Resistance to Gatifloxacin, as with other fluoroquinolones, primarily arises from mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). [, ] These mutations reduce the binding affinity of Gatifloxacin to these target enzymes, thereby decreasing its efficacy.
Q13: Is there a correlation between hydrophobicity and resistance to Gatifloxacin in Staphylococcus aureus?
A15: Studies have observed a negative correlation between the hydrophobicity of fluoroquinolones and their activity against NorA-overproducing strains of Staphylococcus aureus. [] Gatifloxacin, being relatively hydrophobic, shows a slight decrease in activity against such strains due to efflux pump-mediated resistance. []
Q14: Are there any reported adverse effects associated with Gatifloxacin use?
A16: While generally well-tolerated, Gatifloxacin has been associated with various adverse effects, including gastrointestinal disturbances like nausea and diarrhea. []
Q15: Can the ocular delivery of Gatifloxacin be improved for enhanced therapeutic effects?
A17: Yes, research has focused on developing controlled-release formulations to enhance the ocular bioavailability and residence time of Gatifloxacin. For instance, a polyethylene glycol-dithiothreitol-boric acid (PDB) hydrogel loaded with Gatifloxacin demonstrated superior therapeutic effects compared to conventional eye drops in a mouse model of bacterial keratitis. []
Q16: Does oral Gatifloxacin penetrate the vitreous humor, and if so, what are the implications?
A18: Yes, oral Gatifloxacin demonstrates good penetration into the vitreous humor, achieving clinically relevant concentrations. [] This finding suggests its potential utility in prophylactic and therapeutic strategies for endophthalmitis. []
Q17: What analytical methods are commonly used for the quantification of Gatifloxacin in biological samples?
A19: High-performance liquid chromatography (HPLC) is frequently employed for quantifying Gatifloxacin concentrations in biological samples like serum, vitreous humor, and aqueous humor. [, ]
Q18: Are there any alternative analytical techniques for Gatifloxacin analysis?
A20: Yes, high-performance thin-layer chromatography (HPTLC) has also been explored as a viable method for analyzing Gatifloxacin and its related substances. [, ] This technique offers advantages in terms of simplicity, speed, and cost-effectiveness, making it suitable for routine analysis. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


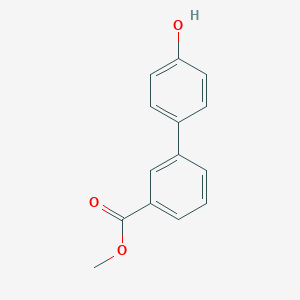
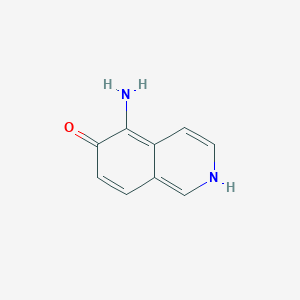
![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B62302.png)
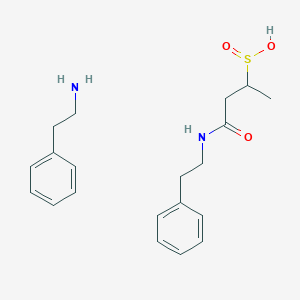
![(1R,6R)-2-oxo-3-oxabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B62306.png)
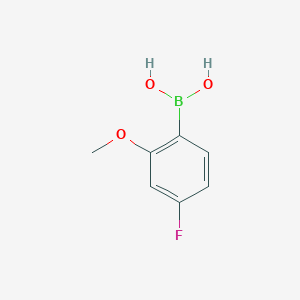

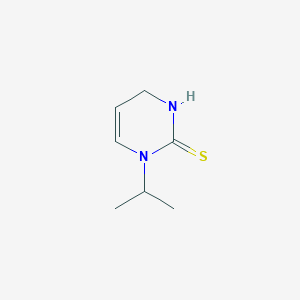
![Methyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]benzoate](/img/structure/B62321.png)
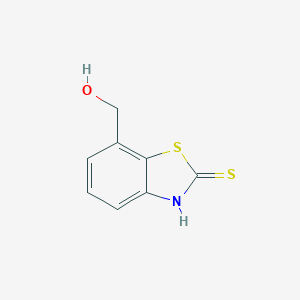
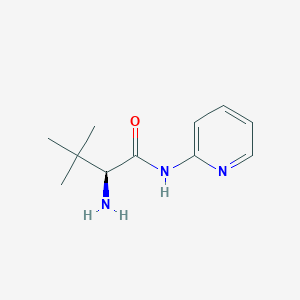

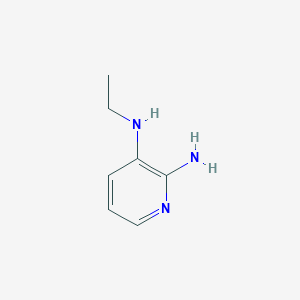
![5-(3-hydroxypropyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B62333.png)
